molecular formula C11H11NO3 B2656993 Ethyl 4-(cyanomethoxy)benzoate CAS No. 501662-75-5

Ethyl 4-(cyanomethoxy)benzoate

Cat. No. B2656993
CAS RN: 501662-75-5
M. Wt: 205.213
InChI Key: OPECUFOYIBBNNV-UHFFFAOYSA-N
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Description

Ethyl 4-(cyanomethoxy)benzoate is a chemical compound with the CAS Number: 501662-75-5 . It has a molecular weight of 205.21 and its IUPAC name is ethyl 4-(cyanomethoxy)benzoate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecule contains a total of 26 bonds. These include 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic nitrile, and 1 aromatic ether .


Physical And Chemical Properties Analysis

Ethyl 4-(cyanomethoxy)benzoate is a powder that is stored at room temperature .

Scientific Research Applications

Photopolymerization in Coating Applications

Ethyl 4-(cyanomethoxy)benzoate, as part of a group of benzoate ester derivatives of ethyl α-hydroxymethylacrylate, has been studied for its rapid photopolymerization properties. These derivatives, including ethyl 4-(cyanomethoxy)benzoate, exhibit photopolymerization rates significantly faster than MMA (methyl methacrylate), making them suitable for rapid photocure in thin film and coating applications. Their physical properties align more with linear structures rather than highly crosslinked systems, indicating potential in a variety of industrial and commercial applications such as coatings and adhesives (Avci et al., 1996).

Anti-Juvenile Hormone Agent in Pest Management

Ethyl 4-(cyanomethoxy)benzoate has been researched for its potential use as an anti-juvenile hormone (JH) agent. This compound can induce precocious metamorphosis in certain insects, such as the silkworm Bombyx mori, indicating a deficiency in juvenile hormone. This application is particularly relevant in pest management and control strategies, where disrupting the developmental stages of pest insects can be an effective means of control (Kuwano et al., 2008).

Nonlinear Optical (NLO) Properties

Studies on the nonlinear optical (NLO) properties of ethyl 4-(cyanomethoxy)benzoate derivatives have shown promising results. These derivatives, including modifications of ethyl 4-(cyanomethoxy)benzoate, have been found to have significant NLO properties, which are potentially useful in the development of NLO materials. These materials can be applied in areas like telecommunications, laser technology, and information processing (Kiven et al., 2023).

Liquid Crystalline Behavior in Materials Science

The liquid crystalline behavior of ethyl 4-(cyanomethoxy)benzoate derivatives has also been a subject of research. These compounds display certain mesomorphic properties which could be valuable in the development of new materials with specific thermal and optical properties. This research is critical for advancing technologies in displays, sensors, and various electronic devices (Matsuzaki et al., 1990).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

While specific future directions for Ethyl 4-(cyanomethoxy)benzoate are not mentioned in the search results, research into related compounds suggests potential areas of interest. For example, benzocaine derivatives have shown promising features that could be correlated with their biological activities . Further modification of benzocaine has led to the development of highly biologically active compounds such as leteprinim, a hypoxanthine derivative that enhances neuron survival in the brain .

properties

IUPAC Name

ethyl 4-(cyanomethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPECUFOYIBBNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501662-75-5
Record name ethyl 4-(cyanomethoxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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